4,4'-Bis(3-bromopropyl)-2,2'-bipyridine
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Overview
Description
4,4’-Bis(3-bromopropyl)-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units connected via a 3-bromopropyl linker. It is widely used in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine typically involves the bromination of 4,4’-bis(propyl)-2,2’-bipyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding bipyridine oxides.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azido-bipyridine, thiol-bipyridine, and alkoxy-bipyridine derivatives.
Oxidation Reactions: Products include bipyridine oxides.
Reduction Reactions: Products include reduced bipyridine derivatives.
Scientific Research Applications
4,4’-Bis(3-bromopropyl)-2,2’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is used in the design of molecular probes and sensors for detecting metal ions and other analytes in biological systems.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine largely depends on its role as a ligand. When it forms complexes with metal ions, it can influence the electronic properties and reactivity of the metal center. This can lead to various catalytic activities, such as facilitating redox reactions or promoting the formation of specific products in organic synthesis. The bipyridine units can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
4,4’-Bis(3-chloropropyl)-2,2’-bipyridine: Similar structure but with chlorine atoms instead of bromine.
4,4’-Bis(3-iodopropyl)-2,2’-bipyridine: Similar structure but with iodine atoms instead of bromine.
4,4’-Bis(3-methylpropyl)-2,2’-bipyridine: Similar structure but with methyl groups instead of bromine.
Uniqueness: 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine is unique due to the presence of bromine atoms, which are more reactive compared to chlorine or iodine. This makes it a versatile intermediate for further functionalization and derivatization in synthetic chemistry. The bromine atoms also enhance the compound’s ability to form strong coordination bonds with metal ions, making it a valuable ligand in coordination chemistry.
Properties
CAS No. |
191921-13-8 |
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Molecular Formula |
C16H18Br2N2 |
Molecular Weight |
398.13 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-[4-(3-bromopropyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C16H18Br2N2/c17-7-1-3-13-5-9-19-15(11-13)16-12-14(4-2-8-18)6-10-20-16/h5-6,9-12H,1-4,7-8H2 |
InChI Key |
FQASHXSEOIKAFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCBr)C2=NC=CC(=C2)CCCBr |
Origin of Product |
United States |
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